N-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a dihydropyridazine core substituted with a 4-methylphenyl group at position 1 and a 6-chloro-benzothiazol-2-yl carboxamide moiety at position 3. The dihydropyridazine scaffold is less commonly studied compared to other nitrogen-containing heterocycles (e.g., thiazolidinones or benzothiazoles), but its structural flexibility allows for diverse pharmacological applications. The 4-methylphenyl group is hypothesized to enhance lipophilicity and target binding, while the 6-chloro-benzothiazole substituent may contribute to electronic effects and metabolic stability .
Properties
Molecular Formula |
C19H13ClN4O2S |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H13ClN4O2S/c1-11-2-5-13(6-3-11)24-9-8-15(25)17(23-24)18(26)22-19-21-14-7-4-12(20)10-16(14)27-19/h2-10H,1H3,(H,21,22,26) |
InChI Key |
QOBYYFZVJNJRID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
The compound has the following chemical characteristics:
- CAS Number : 353768-30-6
- Molecular Formula : C17H13ClN2OS
- Molecular Weight : 328.82 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloro-1,3-benzothiazole with a substituted phenyl group and a dihydropyridazine moiety. The reaction conditions and reagents used can significantly affect the yield and purity of the final product.
Anticancer Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit promising anticancer properties. For instance, studies on similar compounds have shown significant inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Comparison
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | Various cancer cell lines |
| Sorafenib | 0.171 | BRAFV600E |
| Compound IV | 0.194 | BRAFV600E |
The specific IC50 values for this compound are yet to be determined in published studies but are expected to be comparable to those of known inhibitors like sorafenib.
Anti-inflammatory Activity
Similar benzothiazole compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). For example, some derivatives showed up to 86% inhibition of edema in animal models within the first hour post-administration.
Table 2: Anti-inflammatory Activity
| Compound | Inhibition (%) | Time (hours) |
|---|---|---|
| This compound | TBD | TBD |
| Sodium Diclofenac | 65% | 3 |
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Some studies report effective inhibition against various bacterial strains, suggesting potential applications in treating infections.
Case Studies
Several case studies highlight the effectiveness of benzothiazole derivatives in biological assays:
- Study on Inhibition of Kinases : A study revealed that certain benzothiazole compounds inhibited receptor tyrosine kinases (RTKs), which are crucial in cancer progression.
- Apoptosis Induction : In vitro experiments showed that these compounds could induce apoptosis in cancer cells significantly more than untreated controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, focusing on core scaffolds, substituent effects, and biological activities (where available).
Structural Analogues from Benzothiazole-Thiazolidinone Series
Compounds from share the benzothiazole-carboxamide motif but differ in core structure (thiazolidin-4-one vs. dihydropyridazine) and substituent patterns:
Key Observations:
- The 6-chloro substitution on the benzothiazole ring (target) vs. halogenated aryl groups in 4g–4i could modulate solubility and target affinity. Chlorine’s moderate lipophilicity may balance membrane permeability and aqueous solubility .
Functional Analogues with 4-Methylphenyl Substituents
highlights the significance of the 4-methylphenyl group in thiazolidinone derivatives for antiproliferative activity:
Key Observations:
- The 4-methylphenyl group in both the target compound and derivatives is associated with improved antiproliferative activity, likely due to hydrophobic interactions with cellular targets.
- The dihydropyridazine core in the target compound may alter pharmacokinetic profiles (e.g., metabolic stability) compared to thiazolidinones, which are prone to ring-opening reactions .
Comparative Pharmacological Hypotheses
While direct activity data for the target compound are unavailable, inferences can be drawn:
- Antiproliferative Potential: The 4-methylphenyl group’s role in inducing G1 arrest () suggests the target compound may share similar mechanisms, albeit with a different core scaffold .
- Solubility vs. Permeability: The dihydropyridazine core’s reduced rigidity compared to thiazolidinones might enhance water solubility but reduce membrane permeability, necessitating formulation optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
